Diethyl (docosanoylamino)propanedioate

Description

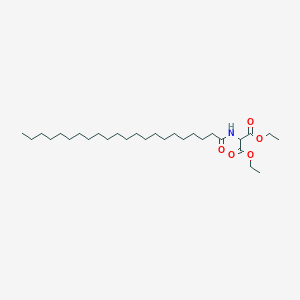

Diethyl (docosanoylamino)propanedioate is a derivative of propanedioic acid (malonic acid) in which the central carbon atom is substituted with a docosanoylamino group (a 22-carbon acylated amine) and the carboxylic acid groups are esterified with ethanol. Its structure combines a long hydrophobic alkyl chain with the reactive malonate ester core. This article compares it with similar compounds, leveraging data from related derivatives.

Properties

CAS No. |

651312-96-8 |

|---|---|

Molecular Formula |

C29H55NO5 |

Molecular Weight |

497.7 g/mol |

IUPAC Name |

diethyl 2-(docosanoylamino)propanedioate |

InChI |

InChI=1S/C29H55NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(31)30-27(28(32)34-5-2)29(33)35-6-3/h27H,4-25H2,1-3H3,(H,30,31) |

InChI Key |

HPUMYPOAGBHERU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (docosanoylamino)propanedioate typically involves the esterification of malonic acid with ethanol to form diethyl malonate. This intermediate is then subjected to a nucleophilic substitution reaction with docosanoic acid chloride in the presence of a base such as pyridine. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of Diethyl (docosanoylamino)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethyl (docosanoylamino)propanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid and docosanoic acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The ester groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: Malonic acid and docosanoic acid.

Oxidation: Corresponding carboxylic acids.

Substitution: New ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (docosanoylamino)propanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential role in lipid metabolism and as a precursor for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Diethyl (docosanoylamino)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites. It may also interact with cell membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to diethyl (docosanoylamino)propanedioate, differing primarily in their substituents. Key comparison points include molecular properties, synthesis routes, and applications.

Table 1: Structural and Functional Comparison of Diethyl Propanedioate Derivatives

*Calculated based on formula; †Estimated based on alkyl chain length trends.

Structural and Functional Differences

Substituent Effects: Diethyl Malonate: The absence of a substituent makes it highly reactive in condensation reactions (e.g., Knoevenagel) . Diethyl Acetamidomalonate: The acetylamino group enhances its role in amino acid synthesis, particularly for introducing α-amino acids into peptides . Diethyl Phenylmalonate: The phenyl group increases aromaticity, making it useful in synthesizing aromatic esters for fragrances . Diethyl (Thiadiazolyl)propanedioate: The thiadiazole ring introduces heterocyclic reactivity, relevant to antimicrobial or antitumor agents . Diethyl (docosanoylamino)propanedioate: The long alkyl chain imparts lipophilicity, suggesting applications in lipid-based drug delivery or surfactants.

Physical Properties: Melting points correlate with substituent hydrophobicity. Diethyl phenylmalonate (16°C) is liquid at room temperature, while the acetamido derivative (95–98°C) is solid due to hydrogen bonding . The docosanoylamino derivative’s melting point is expected to fall between these values, influenced by van der Waals forces from the long chain. Solubility: The docosanoylamino derivative is likely insoluble in polar solvents (e.g., water) but soluble in organic solvents like chloroform or hexane, similar to lipid-like structures.

Synthesis Routes: Most analogs are synthesized via nucleophilic substitution. For example, diethyl acetamidomalonate is prepared by reacting diethyl bromomalonate with acetylamine . Similarly, the docosanoylamino derivative could be synthesized by substituting docosanoylamine with diethyl bromomalonate, though reaction conditions (e.g., temperature, solvent) may require optimization for long-chain amines.

Applications: Pharmaceuticals: Acetamidomalonate derivatives are intermediates in anticonvulsant and antiviral drugs . The docosanoylamino variant’s lipid solubility could enhance bioavailability in hydrophobic APIs. Material Science: The long alkyl chain may stabilize emulsions or liposomes, useful in nanotechnology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.